Methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride
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Overview
Description
Methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O2. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a carboxylate ester group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine, benzyl chloride, and methyl chloroformate are commonly used as starting materials.
Reaction Steps:
Benzyl Substitution: Piperidine is reacted with benzyl chloride to form N-benzylpiperidine.
Esterification: The N-benzylpiperidine is then reacted with methyl chloroformate to form methyl 4-amino-1-benzylpiperidine-4-carboxylate.
Dihydrochloride Formation: The ester is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is typically synthesized in a batch process, where each step is carried out sequentially in a controlled environment.
Purification: The final product is purified using crystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions at the benzyl or piperidine ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted benzyl or piperidine derivatives.
Scientific Research Applications
Methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and processes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in drug development, it may interact with certain receptors or enzymes to produce a therapeutic effect.
Comparison with Similar Compounds
Methyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride: Similar structure but with a methyl group instead of a benzyl group.
Methyl 4-amino-1-(4-methylbenzyl)piperidine-4-carboxylate dihydrochloride: Similar structure but with a 4-methylbenzyl group instead of a benzyl group.
Uniqueness: Methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride is unique due to its benzyl group, which imparts different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 4-amino-1-benzylpiperidine-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-18-13(17)14(15)7-9-16(10-8-14)11-12-5-3-2-4-6-12;;/h2-6H,7-11,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORWYDEIMRDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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